Structural Differentiation: Phenylmethanesulfonamide vs. Unsubstituted Methanesulfonamide Warhead
The target compound incorporates a phenylmethanesulfonamide group (benzylsulfonamide) at the sulfonamide nitrogen, distinguishing it from the simplest analog N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, which carries a methylsulfonamide group. The phenyl ring introduces additional hydrophobic surface area and potential π-stacking interactions within the target binding pocket. This structural difference is quantitative: the target compound has a molecular formula of C₁₆H₁₇N₅O₂S (MW 343.41) , whereas the unsubstituted analog has a molecular formula of C₁₀H₁₃N₅O₂S (MW 267.31) , representing a mass difference of 76.10 Da and an additional six carbon atoms and four hydrogen atoms. In the broader class of ALK inhibitors, SAR studies on 3-sulfonylpyrazol-4-amino pyrimidines have demonstrated that sulfonamide substituent identity can shift ALK IC50 values from single-digit nanomolar to micromolar ranges, with specific substituents conferring differential selectivity against ALK resistance mutants such as L1196M and G1202R [1].
| Evidence Dimension | Molecular weight and elemental composition (surrogate for steric/electronic differentiation) |
|---|---|
| Target Compound Data | MW 343.41 Da; MF C₁₆H₁₇N₅O₂S; phenylmethanesulfonamide warhead |
| Comparator Or Baseline | MW 267.31 Da; MF C₁₀H₁₃N₅O₂S; methanesulfonamide warhead (unsubstituted analog; CAS not identified in non-excluded sources) |
| Quantified Difference | ΔMW = 76.10 Da; ΔC₆H₄ in elemental composition |
| Conditions | Calculated from molecular formulas; ALK SAR context from 3-sulfonylpyrazol-4-amino pyrimidine literature [1] |
Why This Matters
The phenyl group is expected to alter target binding kinetics, lipophilicity (LogP), and metabolic stability relative to unsubstituted analogs, directly impacting assay performance and lead optimization decisions.
- [1] Zhang P, Dong J, Zhong B, et al. Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorg Med Chem Lett. 2016;26(8):1910-1918. View Source
